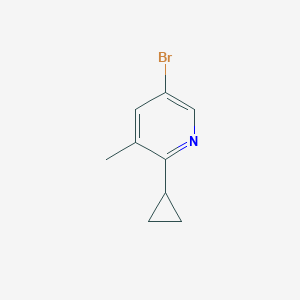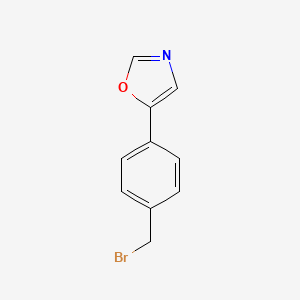
5-(4-(Bromomethyl)phenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Bromomethyl)phenyl)oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Bromomethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the oxazole ring . Another approach involves the use of N-bromosuccinimide (NBS) for the bromination of the methyl group attached to the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
5-(4-(Bromomethyl)phenyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.
Substitution: The bromine atom in the bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
科学的研究の応用
5-(4-(Bromomethyl)phenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 5-(4-(Bromomethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with similar structural properties.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring, showing diverse biological activities.
Thiazole: Contains sulfur and nitrogen atoms in the ring, widely used in medicinal chemistry.
Uniqueness
5-(4-(Bromomethyl)phenyl)oxazole is unique due to its bromomethyl group, which allows for various chemical modifications and the formation of diverse derivatives. This makes it a versatile compound for research and development in multiple scientific fields .
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
5-[4-(bromomethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5H2 |
InChIキー |
PGWXSOHYPOHPRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CBr)C2=CN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


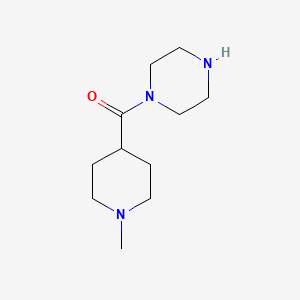
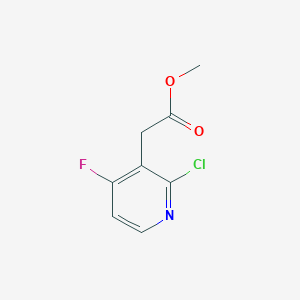

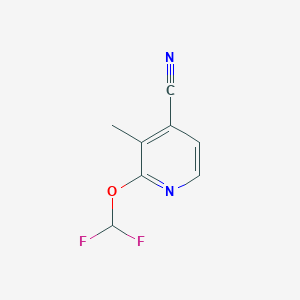
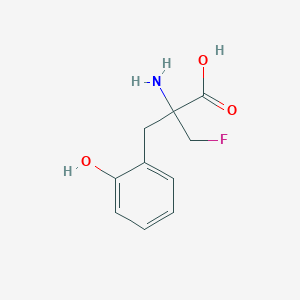
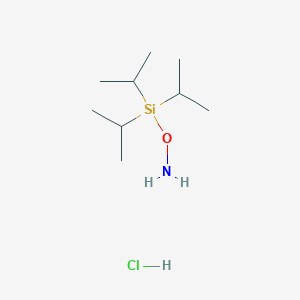
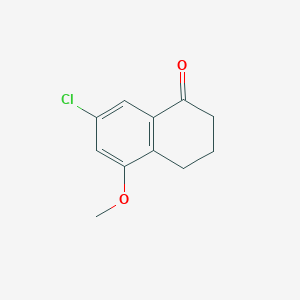
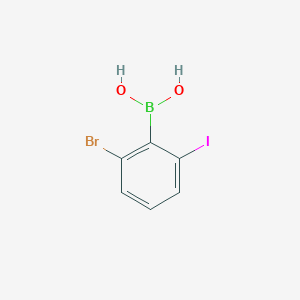
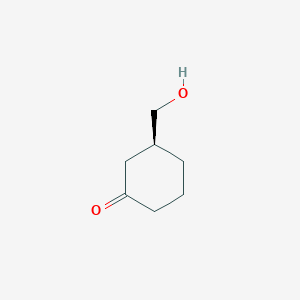


![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

